molecular formula C13H8ClFN2OS B1677975 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol CAS No. 852400-39-6

2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B1677975
CAS No.: 852400-39-6
M. Wt: 294.73 g/mol
InChI Key: MLWMNCBZZIJMOU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienopyrimidine ring followed by the introduction of the chloromethyl and fluorophenyl groups. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Common reagents for substitution reactions include nucleophiles and electrophiles, which can replace the chloromethyl group or other substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol include other thienopyrimidine derivatives These compounds share the core thienopyrimidine structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

2-(chloromethyl)-5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS/c14-5-10-16-12(18)11-9(6-19-13(11)17-10)7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWMNCBZZIJMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol
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Reactant of Route 5
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2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol
Reactant of Route 6
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